1-Deuterio-4-methylsulfonylbenzene

Description

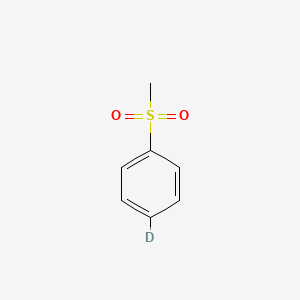

1-Deuterio-4-methylsulfonylbenzene is a deuterated aromatic compound featuring a methylsulfonyl (–SO₂CH₃) group at the para position and a deuterium atom at the 1-position of the benzene ring. The deuterium substitution introduces isotopic labeling, which is critical in kinetic isotope effect studies, metabolic research, and nuclear magnetic resonance (NMR) spectroscopy due to its distinct nuclear spin properties compared to protium . The methylsulfonyl group is a strong electron-withdrawing substituent, influencing the compound’s reactivity, solubility, and electronic properties.

Properties

Molecular Formula |

C7H8O2S |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

1-deuterio-4-methylsulfonylbenzene |

InChI |

InChI=1S/C7H8O2S/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3/i2D |

InChI Key |

JCDWETOKTFWTHA-VMNATFBRSA-N |

Isomeric SMILES |

[2H]C1=CC=C(C=C1)S(=O)(=O)C |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for 1-Deuterio-4-methylsulfonylbenzene

General Synthetic Strategy

The synthesis of this compound typically starts from 4-toluene sulfonyl chloride, proceeding through reduction and methylation steps that incorporate deuterium atoms. The process emphasizes efficiency, yield optimization, and minimal material loss, often monitored by thin-layer chromatography (TLC) to ensure reaction completion.

Stepwise Preparation Method

Step 1: Preparation of 4-methyl sodium benzene sulfinate

- React 4-toluene sulfonyl chloride with sodium salt in an aqueous medium.

- Maintain pH between 7.5 and 9.0.

- Temperature controlled between 40–90 °C.

- Reaction time: 1.5 to 2.5 hours.

- This step produces 4-methyl sodium benzene sulfinate as an intermediate.

Step 2: Methylation with Deuterated Methylating Agent

- The intermediate is subjected to methylation using deuterated methyl chloride (CD3Cl) or related deuterated methylating reagents.

- Reaction conditions: 50–90 °C, pressure 2.6–3.0 MPa.

- Reaction time varies but typically optimized for maximum yield.

- This step introduces the deuterium atom into the methylsulfonyl group, yielding this compound.

Oxidative Sulfonylation Using Deuterated Reagents

Recent advances include copper-catalyzed oxidative sulfonylation of alkenes using deuterated sulfonyl reagents such as CD3SSO3Na, enabling the formation of allyl trideuteromethyl sulfones with high deuteration rates. This method involves:

- Reacting α-methylstyrene with CD3SSO3Na in the presence of copper nitrate catalyst and hypervalent iodine(III) oxidant.

- Solvent: Dimethylacetamide (DMAc).

- Reaction temperature: 80 °C.

- Reaction time: 24 hours.

- Post-reaction workup includes extraction, drying, and flash chromatography purification.

- This approach offers a versatile route to deuterated sulfonyl compounds, including this compound derivatives.

Detailed Experimental Data and Conditions

Catalysts and Solvents

- Catalysts: Copper nitrate (Cu(NO3)2) for oxidative sulfonylation; sodium tungstate dihydrate in oxidation steps for related sulfonyl compounds.

- Solvents: Water for initial sodium salt preparation; dimethylacetamide for oxidative sulfonylation; various organic solvents such as dichloroethane or chloroform for substitution reactions in related syntheses.

- Oxidants: Hydrogen peroxide used in oxidation of methylthio precursors to methylsulfonyl derivatives.

Alternative Synthetic Pathways and Intermediates

- The synthesis of intermediates such as 2-(4-methylbenzyl)-1H-isoindole-1,3-diketone derivatives involves substitution reactions with chlorosulfonic acid and further transformations to sulfonyl derivatives, providing alternative routes to aromatic sulfonyl compounds.

- Oxidation of methylthio-substituted aromatic compounds using sodium tungstate catalyst and hydrogen peroxide is an efficient method for preparing methylsulfonyl derivatives with high purity and yield, adaptable for scale-up.

Purification and Characterization

- Purification typically involves extraction, drying over sodium sulfate, and flash chromatography.

- Characterization includes:

- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR confirm substitution patterns and deuterium incorporation.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and isotopic labeling.

- Melting point determination and chromatographic purity assessments are also standard.

Summary Table of Key Preparation Methods for this compound

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Sodium sulfinate intermediate + methylation | 4-toluene sulfonyl chloride | Na salt, water, CD3Cl, 40–90 °C, 2.6–3.0 MPa | High yield, well-established | Requires pressure reactor |

| Copper-catalyzed oxidative sulfonylation | α-methylstyrene | Cu(NO3)2, hypervalent iodine(III), CD3SSO3Na, DMAc, 80 °C, 24 h | High deuteration rate, versatile | Longer reaction time |

| Oxidation of methylthio precursors | Methylthiobromobenzene | Na2WO4·2H2O, H2O2, organic solvents, 30–90 °C | Environmentally friendly, scalable | Specific to methylthio precursors |

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfonyl)benzene-4-D undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Typical conditions involve the use of electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of catalysts.

Major Products Formed

The major products formed from these reactions include various sulfone and sulfide derivatives, as well as substituted benzene compounds with different functional groups.

Scientific Research Applications

1-(Methylsulfonyl)benzene-4-D has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)benzene-4-D involves its interaction with molecular targets through its sulfonyl group. This group can form strong interactions with various biological molecules, leading to its observed biological activities. The pathways involved often include inhibition of specific enzymes or disruption of cellular processes .

Comparison with Similar Compounds

4-Methylsulfonylbenzyl Chloride

- Structure : Benzene ring with a methylsulfonyl group at the 4-position and a chloromethyl (–CH₂Cl) group at the 1-position.

- Molecular Formula : C₈H₈ClO₂S (vs. C₇H₇DO₂S for the deuterated compound) .

- Key Differences :

- The chloromethyl group introduces higher reactivity, enabling nucleophilic substitution reactions (e.g., in pharmaceutical intermediates).

- The deuterated compound lacks the reactive chloromethyl group, making it more stable but less versatile in synthesis.

- Applications: 4-Methylsulfonylbenzyl chloride is used in drug synthesis (e.g., immunosuppressants) , whereas the deuterated analog may serve as a tracer in mechanistic studies.

1-(Methylsulfanyl)-4-nitrobenzene

- Structure: Benzene ring with a methylsulfanyl (–SMe) group at the 4-position and a nitro (–NO₂) group at the 1-position.

- Molecular Formula: C₇H₇NO₂S (vs. C₇H₇DO₂S) .

- Key Differences :

- The methylsulfanyl group is electron-donating, contrasting with the electron-withdrawing methylsulfonyl group.

- The nitro group enhances electrophilic substitution reactivity, whereas deuterium in 1-Deuterio-4-methylsulfonylbenzene primarily affects isotopic labeling.

- Applications : Used in agrochemicals and dyes , unlike the deuterated compound’s niche in analytical chemistry.

1-(Dimethoxymethyl)-4-methylsulfanylbenzene

- Structure : Benzene ring with a methylsulfanyl (–SMe) group at the 4-position and a dimethoxymethyl (–CH(OCH₃)₂) group at the 1-position.

- Molecular Formula : C₁₀H₁₄O₂S (vs. C₇H₇DO₂S) .

- Key Differences :

- The dimethoxymethyl group provides steric bulk and alters solubility, while the methylsulfanyl group offers moderate electron donation.

- The deuterated compound’s sulfonyl group increases polarity, enhancing water solubility compared to sulfanyl analogs.

- Applications : Used in organic synthesis as a protecting group , contrasting with the deuterated compound’s role in isotopic studies.

4-Tert-Butyldiphenyl Sulfide

- Structure : Two benzene rings connected via a sulfide (–S–) group, with a tert-butyl (–C(CH₃)₃) substituent on one ring.

- Molecular Formula : C₁₆H₁₈S (vs. C₇H₇DO₂S) .

- Key Differences :

- The sulfide group is less polar than sulfonyl, reducing solubility in polar solvents.

- The tert-butyl group enhances steric hindrance, whereas the deuterated compound’s small deuterium atom minimizes steric effects.

- Applications : Utilized in ligand design for asymmetric catalysis , differing from the deuterated compound’s analytical applications.

Data Tables

Table 1: Structural and Molecular Comparison

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Functional Group Properties |

|---|---|---|---|---|

| This compound | C₇H₇DO₂S | ~173.2* | –SO₂CH₃ (4-position), D (1) | Strongly electron-withdrawing |

| 4-Methylsulfonylbenzyl chloride | C₈H₈ClO₂S | 202.67 | –SO₂CH₃ (4), –CH₂Cl (1) | Electrophilic, reactive |

| 1-(Methylsulfanyl)-4-nitrobenzene | C₇H₇NO₂S | 169.20 | –SMe (4), –NO₂ (1) | Electron-donating (–SMe), EWG (–NO₂) |

| 1-(Dimethoxymethyl)-4-methylsulfanylbenzene | C₁₀H₁₄O₂S | 198.28 | –SMe (4), –CH(OCH₃)₂ (1) | Steric bulk, moderate polarity |

| 4-Tert-butyldiphenyl sulfide | C₁₆H₁₈S | 242.38 | –S–, –C(CH₃)₃ | Low polarity, steric hindrance |

*Calculated based on isotopic substitution.

Q & A

Q. What synthetic methodologies ensure isotopic purity in the preparation of 1-Deuterio-4-methylsulfonylbenzene for kinetic isotope effect (KIE) studies?

- Methodological Answer : Deuterium incorporation can be achieved via H/D exchange using deuterated solvents (e.g., D₂O or CD₃OD) under acidic/basic catalysis or by employing deuterated precursors (e.g., deuterated toluene derivatives). Post-synthesis, isotopic purity must be confirmed via ¹H NMR (absence of proton signals at the deuterated position) and mass spectrometry (e.g., ESI-MS or EI-MS for molecular ion patterns) . For sulfonyl group stability, avoid harsh redox conditions that may lead to deuteration loss. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures removal of non-deuterated byproducts.

Q. Which analytical techniques are most reliable for verifying the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹³C NMR can confirm the sulfonyl group (δ ~40-50 ppm for S=O), while ²H NMR quantifies deuterium incorporation efficiency.

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ or [M+Na]⁺, with isotopic peaks distinguishing deuterated vs. non-deuterated species .

- Infrared (IR) Spectroscopy : Confirm S=O stretching vibrations (~1300-1150 cm⁻¹) and absence of O-H/N-H bonds from impurities .

Q. What safety protocols are critical when handling sulfonyl-containing aromatic compounds like this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure (classified as Acute Toxicity Category 4 for oral/dermal/inhalation routes) .

- Ventilation : Use fume hoods for synthesis/purification to avoid inhalation of volatile intermediates.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does deuterium substitution at the benzylic position influence the electronic properties of the sulfonyl group in this compound?

- Methodological Answer : Isotopic substitution alters hyperconjugative interactions between the C-D bond and sulfonyl group. Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare charge distribution in deuterated vs. non-deuterated analogs. Experimentally, measure reaction kinetics (e.g., nucleophilic aromatic substitution rates) to quantify KIE. For example, reduced KIE (k_H/k_D ≈ 1) suggests minimal electronic perturbation, while KIE > 2 implies significant isotopic effects on transition states .

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across different studies?

- Methodological Answer :

- Variable Control : Compare reaction parameters (temperature, catalyst loading, deuterium source purity) across studies. For instance, lower yields may stem from incomplete deuteration due to moisture in solvents.

- Analytical Validation : Replicate experiments using standardized protocols (e.g., identical GC-MS/NMR conditions) to isolate methodological discrepancies. Cross-reference with structural databases (e.g., PubChem, NIST) to confirm compound identity .

Q. What experimental designs are optimal for studying the metabolic stability of this compound in biological systems?

- Methodological Answer :

- In Vitro Assays : Use liver microsomes (human/rat) to assess CYP450-mediated deuterium loss via LC-MS/MS. Compare half-life (t₁/₂) with non-deuterated analogs.

- Isotope Tracing : Administer deuterated compound to cell cultures and track deuterium retention in metabolites using HRMS or ²H NMR .

- Control Groups : Include non-deuterated controls and stable isotope-labeled internal standards (e.g., ¹³C) to distinguish isotopic effects from matrix interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.